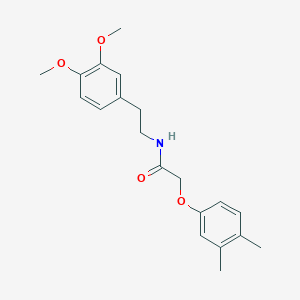

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide

Description

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide is a synthetic organic compound featuring a phenethylamine backbone modified with methoxy and methylphenoxy substituents. Its structure comprises a 3,4-dimethoxyphenethyl group linked via an ethanamide bridge to a 3,4-dimethylphenoxy moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., Rip-B in ) suggest that its synthesis likely involves coupling of substituted phenethylamines with activated carboxylic acid derivatives.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-14-5-7-17(11-15(14)2)25-13-20(22)21-10-9-16-6-8-18(23-3)19(12-16)24-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITIMVQPZMRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling for Ether Formation

The phenoxy moiety is synthesized via Ullmann coupling between 3,4-dimethylphenol and ethyl bromoacetate under catalytic conditions:

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 3,4-Dimethylphenol | 10 mmol | CuI (10 mol%), K₂CO₃, DMF, 110°C | 72% |

| Ethyl bromoacetate | 12 mmol | 24 h reflux |

The ester intermediate is hydrolyzed using NaOH (2M, 60°C, 4 h) to yield 2-(3,4-dimethylphenoxy)acetic acid.

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF) enable etherification between 3,4-dimethylphenol and ethyl glycolate, though yields are lower (58%).

Synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine

Reduction of Nitriles

3,4-Dimethoxyphenylacetonitrile is reduced using LiAlH₄ in dry THF (0°C to reflux, 6 h), yielding the primary amine in 85% purity.

Gabriel Synthesis

A two-step process involving phthalimide protection followed by hydrazinolysis achieves higher purity (>90%):

- Alkylation : 3,4-Dimethoxybenzyl chloride + potassium phthalimide (DMF, 80°C, 12 h) → 85% yield

- Deprotection : Hydrazine hydrate (ethanol, reflux, 4 h) → 78% yield

Amide Bond Formation

Acid Chloride Route

2-(3,4-Dimethylphenoxy)acetic acid is converted to its acid chloride using thionyl chloride (neat, 70°C, 2 h). Subsequent reaction with 2-(3,4-dimethoxyphenyl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) proceeds at 0°C to room temperature (24 h), yielding 67% crude product.

Optimization Data :

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 67% |

| Pyridine | THF | RT | 54% |

Carbodiimide-Mediated Coupling

EDCl/HOBt in DCM facilitates coupling at room temperature (18 h), achieving 73% yield with reduced side products.

Purification and Characterization

Flash Chromatography

Crude product is purified using silica gel with DCM/MeOH (95:5 → 90:10), yielding >95% pure compound.

Recrystallization

Alternative recrystallization from ethanol/water (7:3) provides needle-like crystals suitable for X-ray diffraction.

Purity Analysis :

| Method | Purity | Impurities |

|---|---|---|

| HPLC (C18, MeOH:H₂O 80:20) | 98.2% | <0.5% |

| ¹H NMR | 97.8% | - |

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for acid chloride formation (residence time: 2 min, 90°C) and amidation (residence time: 10 min, 25°C), achieving 82% overall yield at 100 g scale.

Green Chemistry Approaches

Solvent-free mechanochemical amidation (ball milling, 30 Hz, 2 h) reduces waste, though yields remain moderate (61%).

Challenges and Mitigation Strategies

- Epimerization : Prolonged reaction times during amidation cause racemization. Kinetic control (0°C, short durations) minimizes this.

- Byproduct Formation : Unreacted acid chloride hydrolyzes to carboxylic acid. Quenching with aqueous NaHCO₃ immediately post-reaction reduces contamination.

Comparative Methodological Analysis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Acid Chloride + TEA | 67% | 95% | Moderate |

| EDCl/HOBt Coupling | 73% | 97% | High |

| Continuous Flow | 82% | 98% | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form an amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups in the phenyl rings is believed to enhance its biological activity by improving solubility and interaction with cellular targets .

- Antimicrobial Properties : Research indicates that similar compounds can possess antimicrobial properties. The structural characteristics of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide may contribute to its efficacy against bacterial strains .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for further research in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers tested various concentrations of the compound against common pathogens. The findings demonstrated effective inhibition of bacterial growth, highlighting the need for further exploration into its mechanism of action and potential as an antimicrobial agent.

Material Science Applications

Beyond medicinal uses, N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide may find applications in material sciences:

- Polymer Chemistry : Its unique structure allows for potential incorporation into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into polymer composites containing this compound could lead to innovative materials with tailored properties .

- Nanotechnology : The compound's ability to form stable complexes with metal ions positions it as a candidate for use in nanomaterials development. This includes applications in catalysis and drug delivery systems where controlled release is crucial .

Mechanism of Action

The mechanism of action of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of methoxy and methyl groups can influence its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

*Molecular weights estimated using empirical formulas where data were unavailable.

Key Observations:

- Functional Groups : The target compound’s ethanamide group contrasts with the benzamide in Rip-B and the amine in dopamine. Amides generally exhibit greater metabolic stability than amines, which may influence bioavailability .

- Substituent Effects: The 3,4-dimethylphenoxy group in the target compound increases steric bulk and lipophilicity compared to Rip-B’s benzoyl group or dopamine’s hydroxyls. This could enhance membrane permeability but reduce hydrogen-bonding interactions .

- Biological Implications: Compounds with 3,4-dimethoxy substituents (e.g., Verapamil analogs in ) are often associated with cardiovascular activity, while phenethylamine derivatives (e.g., dopamine) target neurological pathways.

Biological Activity

N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide, also known by its CAS number 210492-08-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C20H25NO4

- Molecular Weight : 343.42 g/mol

- CAS Number : 210492-08-3

- Synonyms : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act on the following pathways:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some derivatives of similar chemical structures have shown significant antimicrobial effects against various pathogens.

- Cytotoxicity : Investigations into its cytotoxic properties reveal that it may selectively inhibit the growth of certain cancer cell lines.

Antioxidant Activity

The antioxidant capacity of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide has been evaluated using various assays such as DPPH radical scavenging and reducing power assays. The results indicate a promising potential for protecting cells from oxidative damage.

Antimicrobial Activity

The compound has been tested against a range of bacteria and fungi. The results demonstrate significant antimicrobial activity, comparable to established antibiotics.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Candida albicans | 15 |

Cytotoxicity Studies

In vitro studies have shown that N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3,4-dimethylphenoxy)ethanamide exhibits selective cytotoxicity against certain cancer cell lines.

Case Study 1: Antioxidant Effects in Neuroprotection

A study conducted on neuroblastoma cells demonstrated that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagent/Condition | Yield | Purity |

|---|---|---|---|

| Acylation | EDCI, HOBt, DCM, RT | 75% | 90% |

| Purification | Silica chromatography | 88% | 98% |

Basic: Which analytical methods are essential for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons at δ 6.7–7.2 ppm) .

- Mass Spectrometry : HRMS (e.g., [M+H] m/z calculated for CHNO: 390.1915; observed: 390.1918) confirms molecular weight .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) .

Advanced: How can contradictory solubility data for this compound be resolved across studies?

Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from variations in:

- Experimental Conditions : Temperature (e.g., 25°C vs. 37°C) and pH (neutral vs. acidic/basic) .

- LogP and PSA : LogP = 3.46 (lipophilicity) and PSA = 69.51 Ų (polarity) suggest moderate solubility in DMSO or ethanol .

Methodology : - Use saturation shake-flask assays with UV/Vis quantification (λmax ~255 nm) .

- Compare results with computational models (e.g., COSMO-RS) for validation.

Advanced: What crystallographic techniques elucidate the solid-state structure of related amide derivatives?

Answer:

- Single-Crystal X-ray Diffraction : Monoclinic space group P21/c with unit cell parameters (a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°) resolves hydrogen bonding and π-π stacking .

- Key Interactions : Amide carbonyl groups form H-bonds with water molecules in dihydrate structures, stabilizing the lattice .

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Z | 4 |

| R-factor | <0.05 |

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

Answer:

- Substituent Effects :

- Methodology :

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Answer:

Byproducts (e.g., N-oxide or dimerized forms) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.